2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine
Description
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is a pyridine derivative characterized by a tert-butylthio (-S-tBu) group at position 2 and a piperidin-2-yl substituent at position 3. These structural features make the compound relevant in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and basic interactions .
Properties
Molecular Formula |
C14H22N2S |
|---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C14H22N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10,12,15H,4-6,9H2,1-3H3 |
InChI Key |
XXMIDJNGHNKXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with tert-butylthiol and piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key structural and physicochemical attributes of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine with analogs:
Key Observations:
- Steric and Electronic Effects: The tert-butylthio group in the target compound and its methyl analog () provides steric shielding, but the piperidinyl substituent introduces basicity absent in the methyl derivative. This difference may enhance solubility in acidic environments (e.g., lysosomes) .
- Halogenated Derivatives: Bromo- and iodo-substituted pyridines () exhibit distinct reactivity in cross-coupling reactions, unlike the sulfur- and nitrogen-focused functionalities of the target compound .
Biological Activity
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in drug development.
Structural Characteristics
The compound features a pyridine ring substituted at the 2-position with a tert-butylthio group and at the 5-position with a piperidine moiety. Its molecular formula is with a molecular weight of approximately 234.36 g/mol. The unique combination of sulfur and nitrogen atoms in its structure contributes to its reactivity and biological activity.
The biological activity of 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine is primarily attributed to its interactions with specific molecular targets, including ion channels and receptors. Notably, it has been studied as a potential modulator of the transient receptor potential vanilloid 1 (TRPV1), which plays a significant role in pain signaling pathways. The presence of the tert-butylthio group enhances binding affinity to these targets, potentially leading to inhibition or modulation of various biochemical pathways .
Biological Activity and Pharmacological Properties
Research indicates that compounds similar to 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine exhibit various pharmacological properties, including:
- Analgesic Effects : Compounds with similar structures have shown high analgesic efficacy as TRPV1 antagonists. For instance, studies have demonstrated that related compounds can inhibit capsaicin-induced pain responses in animal models, suggesting their potential use in pain management .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Neurological Applications : The compound's ability to modulate ion channels suggests potential applications in treating neurological disorders, where ion channel dysregulation is often implicated.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine. Key findings include:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 2-Thiopyridine | Contains a thiol group; lacks piperidine | Antimicrobial properties |
| 4-Piperidinylthio-pyrimidine | Substituted at different positions; includes piperidine | Potential TRPV1 antagonism |
| N-(4-Pyridyl)thioacetamide | Thioamide structure; no piperidine | Moderate antibacterial activity |
The unique combination of the tert-butylthio group and the piperidinyl substituent enhances the compound's potential as a selective modulator of biological targets, particularly those involved in pain signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- TRPV1 Antagonism : A study highlighted that related pyridine analogs exhibited strong antagonistic effects on TRPV1, with one compound demonstrating an value of 0.1 nM, indicating potent inhibition of capsaicin activation .
- Neuropathic Pain Models : In vivo studies using neuropathic pain models showed that certain analogs produced significant antiallodynic effects, with maximum percent maximum possible effect (MPE) observed at specific dosages .
- Synthesis and Derivatives : Various synthetic routes have been developed for producing derivatives of this compound, enabling researchers to explore modifications that enhance biological activity while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
